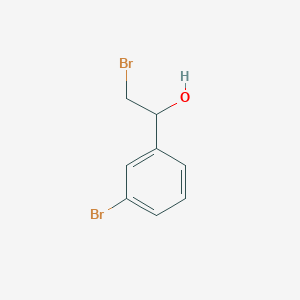

2-Bromo-1-(3-bromophenyl)ethanol

Description

Contextual Significance of Halogenated Phenylalkanols in Organic Synthesis

Halogenated phenylalkanols are a class of organic compounds that play a crucial role in synthetic chemistry. The strategic placement of halogen atoms and hydroxyl groups on the phenylalkanol scaffold imparts unique reactivity, making them highly valuable intermediates. The carbon-bromine bond can participate in a variety of coupling reactions, while the hydroxyl group can be involved in esterifications, etherifications, or oxidations.

The utility of halogenated compounds is well-documented in the synthesis of a wide range of organic molecules, including those with biological activity. For instance, halogenated phenoxychalcones have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.gov The synthesis of these complex molecules often relies on the reactivity of simpler halogenated precursors.

Furthermore, halogenated phenylalkanols are key substrates in the study of reaction mechanisms, such as nucleophilic substitution reactions. odinity.com The interplay between the alcohol group and the halogen substituent can influence the reaction pathway, leading to either SN1 or SN2 mechanisms depending on the specific structure of the molecule and the reaction conditions. odinity.comvaia.com The ability to control these reaction pathways is fundamental to modern organic synthesis.

Historical and Current Trajectories in the Academic Study of 2-Bromo-1-(3-bromophenyl)ethanol

The academic interest in this compound is closely linked to the broader exploration of halogenated compounds as synthetic intermediates. Its precursor, 2-Bromo-1-(3-bromophenyl)ethanone, is a known compound, suggesting a synthetic pathway to the target alcohol via reduction of the ketone. rsc.org

Current research trajectories are increasingly focused on stereoselective synthesis and the development of environmentally benign synthetic methods. This is evident in the documented synthesis of the (S)-enantiomer of this compound. lookchem.com The availability of specific enantiomers is critical for the synthesis of chiral drugs and other biologically active molecules where stereochemistry plays a vital role.

One of the notable modern approaches to synthesizing this compound involves enzymatic reactions. lookchem.com The use of enzymes, such as those from Escherichia coli, represents a shift towards "green chemistry" by enabling highly selective reactions under mild conditions, often in aqueous environments. lookchem.com This contrasts with more traditional synthetic methods that may require harsh reagents and organic solvents.

Interactive Data Table: Synthetic Approaches to (S)-2-Bromo-1-(3-bromophenyl)ethanol

| Starting Material | Reagents | Conditions | Yield | Source |

| 2,3'-Dibromoacetophenone | Dimethylsulfide borane (B79455) complex, (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c] nih.govCurrent time information in Bangalore, IN.prepchem.comoxazaborole | Tetrahydrofuran, 0 - 20 °C, 12h | 80.0% | lookchem.com |

| 2,3'-Dibromoacetophenone | (-)-B-chloro-di-3-pinhenylborane, N-ethyl-N,N-diisopropylamine | Tetrahydrofuran, 0 - 20 °C, 3.58h, Inert atmosphere | Not specified | lookchem.com |

| Not specified | Escherichia coli (P450PL2-4) cells | Aqueous phosphate (B84403) buffer, 35 °C, 12h, pH=8.5 | 16% (Overall) | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-bromophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBCVCDOHLICHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 3 Bromophenyl Ethanol and Its Precursors

Classical Approaches to 2-Bromo-1-(3-bromophenyl)ethanol

The principal and most direct route to this compound involves the chemical reduction of its corresponding ketone, 2-Bromo-1-(3-bromophenyl)ethan-1-one. This two-step sequence, starting from a substituted acetophenone (B1666503), is a common strategy in organic synthesis for accessing functionalized ethanol (B145695) derivatives.

Reduction of 2-Bromo-1-(3-bromophenyl)ethan-1-one

The conversion of the carbonyl group in 2-Bromo-1-(3-bromophenyl)ethan-1-one to a hydroxyl group is a critical step. The presence of two bromine atoms—one on the aromatic ring and one on the α-carbon—necessitates careful selection of the reducing agent to avoid unwanted side reactions.

The reduction of α-haloketones to halohydrins can be accomplished using a variety of stoichiometric and catalytic systems. Stoichiometric reductants, particularly metal hydrides, are commonly employed due to their efficiency and predictability.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, often the reagent of choice for converting ketones to secondary alcohols in the presence of other reducible functional groups like halides. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at cool temperatures to enhance selectivity.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ can also reduce the carbonyl group. However, its high reactivity poses a risk of dehalogenation, where the C-Br bonds might also be reduced. Therefore, its use requires carefully controlled conditions, such as low temperatures.

Borane (B79455) Complexes: Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for the reduction of ketones. prepchem.com

Catalytic hydrogenation can also be used, although it is often less chemoselective for this type of substrate, as many common catalysts (e.g., Palladium on carbon) can also catalyze hydrodehalogenation.

| Reductive System | Typical Solvent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, highly chemoselective for ketones over halides. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very powerful, less chemoselective, risk of dehalogenation. |

| Borane-THF (BH₃·THF) | Tetrahydrofuran (THF) | Effective for ketone reduction. prepchem.com |

The primary challenge in the reduction of 2-Bromo-1-(3-bromophenyl)ethan-1-one is achieving chemoselectivity. The goal is to reduce the ketone functionality exclusively, while leaving both the aryl-bromine and the alkyl-bromine bonds intact.

The reactivity of the α-bromo ketone is influenced by the electrophilic nature of the carbon adjacent to the carbonyl group. fiveable.me This makes it susceptible to nucleophilic attack, which can compete with the desired reduction of the carbonyl. Mild reducing agents like sodium borohydride are generally preferred as they are less likely to react with the alkyl halide moiety. The stability of the aryl-bromine bond is significantly higher, making it less susceptible to reduction under these conditions.

Regioselectivity is not a primary concern in this specific reduction, as there is only one carbonyl group to be reduced. The focus remains on preserving the halogen atoms present in the molecule.

Functional Group Interconversions Leading to Brominated Ethanols

Beyond the reduction of α-bromoketones, other general methods exist for the synthesis of brominated ethanols, primarily through functional group interconversions. While not specifically documented for this compound, these methods are fundamental in organic chemistry. A prominent example is the synthesis of 2-bromoethanol (B42945) itself.

One established method involves the ring-opening of an epoxide with a hydrohalic acid. For instance, ethylene (B1197577) oxide reacts with hydrobromic acid to yield 2-bromoethanol. chemicalbook.comorgsyn.org Another classical approach is the reaction of ethylene with bromine in water, which generates hypobromous acid in situ for addition across the double bond. chemicalbook.com These strategies, however, are less practical for the synthesis of a complex molecule like this compound compared to the targeted reduction of its readily accessible ketone precursor.

Preparation of 2-Bromo-1-(3-bromophenyl)ethan-1-one

The direct precursor to the target ethanol is 2-Bromo-1-(3-bromophenyl)ethan-1-one. nih.gov This α-bromoketone is itself synthesized from a substituted acetophenone. A research article provides nuclear magnetic resonance (NMR) data for this compound, confirming its structure. rsc.org

The most common method for preparing α-bromoketones is the direct bromination of the corresponding ketone at the alpha-position. libretexts.orglibretexts.org The starting material for this reaction is 3-bromoacetophenone.

The α-bromination of ketones like 3-bromoacetophenone can be achieved under various conditions:

Bromine in Acetic Acid: A classical and widely used method involves treating the ketone with elemental bromine (Br₂) in a solvent like acetic acid. libretexts.orgyoutube.com This reaction typically proceeds via an acid-catalyzed enol intermediate. libretexts.orglibretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, indicating that enol formation is the rate-limiting step. libretexts.orglibretexts.org

N-Bromosuccinimide (NBS): NBS is a common and convenient source of electrophilic bromine, often used with a radical initiator or an acid catalyst.

Copper(II) Bromide: CuBr₂ can also be used as a brominating agent, often in a solvent mixture like chloroform (B151607) and ethyl acetate, proceeding through reflux conditions. youtube.com

Oxidative Bromination: Modern methods may use a bromide salt (like NaBr or NH₄Br) in the presence of an oxidant (like Oxone® or H₂O₂) to generate the brominating species in situ. researchgate.net

The regioselectivity of bromination is a key consideration. For an unsymmetrical ketone, bromination under acidic conditions (thermodynamic control) typically occurs at the more substituted α-carbon to form the more stable enol. stackexchange.com However, for 3-bromoacetophenone, the only enolizable position is the methyl group, so regioselectivity is not an issue. The primary challenge is to prevent bromination of the aromatic ring, which is deactivated by the acetyl group. Using methods that favor α-substitution over electrophilic aromatic substitution is crucial. stackexchange.com

The required starting material, 3-bromoacetophenone, can be prepared by the Friedel-Crafts acylation of bromobenzene (B47551) or, more commonly, by the direct bromination of acetophenone in the presence of a Lewis acid like aluminum chloride (AlCl₃), which directs the substitution to the meta position. orgsyn.org

| Bromination Method | Reagents | Key Features |

| Acid-Catalyzed | Br₂ in Acetic Acid | Classical method, proceeds via enol intermediate. libretexts.orgyoutube.com |

| Halogen Source | N-Bromosuccinimide (NBS) | Convenient source of electrophilic bromine. |

| Metal Halide | Copper(II) Bromide (CuBr₂) | Effective reagent, often requires heat. youtube.com |

| Oxidative System | NaBr / K₂S₂O₈ | Green chemistry approach, generates bromine in situ. researchgate.net |

Mechanistic Considerations in Bromination Reactions

The direct precursor to this compound is 2-bromo-1-(3-bromophenyl)ethanone. matrix-fine-chemicals.comnist.gov This α-bromoketone is typically synthesized via the α-bromination of 3'-bromoacetophenone. guidechem.com The mechanism of this reaction is a cornerstone of carbonyl chemistry and is highly dependent on the reaction conditions, specifically whether it is performed in an acidic or basic medium.

Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen of the acetophenone derivative is first protonated by the acid catalyst, which enhances the acidity of the α-protons. A subsequent deprotonation at the α-carbon leads to the formation of a neutral enol. This enol, with its electron-rich carbon-carbon double bond, then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). The resulting intermediate loses a proton to regenerate the acid catalyst and yield the α-brominated ketone product. quora.comresearchgate.net The rate-determining step in this process is typically the formation of the enol. researchgate.net

In contrast, under basic conditions, the reaction involves an enolate intermediate. A base removes an α-proton to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile and readily reacts with bromine. This process is generally faster than the acid-catalyzed version, but can be prone to polybromination because the newly introduced electron-withdrawing bromine atom can increase the acidity of the remaining α-proton, facilitating further reaction.

A common reagent used for such brominations is pyridine (B92270) hydrobromide perbromide, which offers a safer and more convenient alternative to liquid bromine. researchgate.net The reaction mechanism involves the acetophenone derivative undergoing enolization under acidic conditions, followed by a nucleophilic attack of the enol on the bromine molecule. researchgate.net

Stereoselective Synthesis of this compound Enantiomers

As this compound contains a chiral center at the carbon bearing the hydroxyl group, the synthesis of its individual enantiomers, (R)- and (S)-2-bromo-1-(3-bromophenyl)ethanol, is of significant interest. lookchem.com This is typically achieved through the stereoselective reduction of the prochiral ketone, 2-bromo-1-(3-bromophenyl)ethanone.

Asymmetric Reduction Strategies

Asymmetric reduction involves the use of chiral reducing agents to selectively produce one enantiomer over the other. Reagents prepared from borane (BH₃) and various chiral amino alcohols have proven effective for the enantioselective reduction of a wide range of ketones, including halogenated ketones. rsc.org For instance, reagents derived from α,α-diphenyl β-amino alcohols can achieve high enantiomeric excesses (ee). rsc.org The chiral amino alcohol forms a complex with borane, creating a chiral environment that directs the hydride transfer to one face of the carbonyl group of 2-bromo-1-(3-bromophenyl)ethanone, leading to the preferential formation of either the (R)- or (S)-alcohol.

Chiral Auxiliary and Chiral Catalyst Approaches

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the reduction of the ketone. Oxazolidinones, often derived from readily available amino acids, are a widely used class of chiral auxiliaries. researchgate.net For example, an oxazolidinone can be acylated with a derivative of 3-bromobenzoic acid, and subsequent steps would lead to the formation of the ketone with the auxiliary attached. The steric hindrance provided by the auxiliary would then guide a reducing agent to attack the carbonyl from the less hindered face, leading to a diastereoselective synthesis. researchgate.netnih.gov After the reduction, the auxiliary can be cleaved and recovered for reuse. wikipedia.orgsigmaaldrich.com

Chiral Catalysts: Catalytic asymmetric synthesis offers a more atom-economical approach. Chiral catalysts can be used in small amounts to generate large quantities of enantiomerically enriched product. For related transformations like asymmetric bromohydroxylation, chiral catalysts such as diamine derivatives like (DHQD)₂PHAL have been used successfully, achieving high enantioselectivity (up to 95% ee). nih.gov While this specific reaction builds the bromohydrin from an alkene, similar principles of creating a chiral environment around the reactive center apply to the catalytic asymmetric reduction of ketones.

Enzymatic Biocatalysis for Enantiopure Derivatives

Biocatalysis using isolated enzymes offers a powerful and highly selective method for producing enantiopure alcohols. nih.gov Ketoreductases (KREDs) are particularly well-suited for the asymmetric reduction of carbonyl compounds. nih.govpreprints.org These enzymes, utilizing a cofactor such as NADPH, can reduce 2-bromo-1-(3-bromophenyl)ethanone to either the (R)- or (S)-enantiomer with exceptionally high enantiomeric excess (>98% ee is common). nih.govpreprints.org The choice between the (R) or (S) product can often be controlled by selecting a specific ketoreductase enzyme that exhibits the desired stereopreference. This chemo-enzymatic approach is highly valued for its selectivity, mild reaction conditions (typically room temperature and neutral pH), and environmental compatibility. preprints.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to chemical synthesis aims to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents.

Solvent-Free and Environmentally Benign Reaction Conditions

A key step in the synthesis of this compound is the reduction of the ketone precursor. Traditional reductions often use volatile and flammable organic solvents. Green alternatives focus on minimizing or eliminating these solvents.

Mechanochemistry (Ball Milling): Solvent-free reductions can be effectively carried out using mechanochemistry, specifically by ball milling. rsc.org In this technique, the solid reactants—2-bromo-1-(3-bromophenyl)ethanone and a reducing agent like sodium borohydride (NaBH₄)—are ground together in a stainless steel vial with a milling ball. rsc.org The mechanical energy from the milling process facilitates the reaction in the absence of a solvent. This method has been successfully applied to the reduction of various ketones, including p-bromoacetophenone, to their corresponding alcohols in good yields. rsc.org Another mechanochemical approach involves the α-bromination of acetophenones by grinding with N-bromosuccinimide (NBS), eliminating the need for refluxing in a solvent for extended periods. scielo.br These solvent-free methods significantly reduce chemical waste and energy usage, aligning with the core tenets of green chemistry. scielo.bracs.org

Data Tables

Table 1: Synthetic Approaches to this compound

| Step | Precursor | Reagent/Catalyst | Method | Key Feature |

| Bromination | 3'-Bromoacetophenone | Pyridine hydrobromide perbromide / H⁺ | α-Bromination | Forms the key ketone intermediate. |

| Reduction | 2-Bromo-1-(3-bromophenyl)ethanone | Borane (BH₃) / Chiral Amino Alcohol | Asymmetric Reduction | Produces enantiomerically enriched alcohol. rsc.org |

| Reduction | 2-Bromo-1-(3-bromophenyl)ethanone | Ketoreductase (KRED) / NADPH | Enzymatic Biocatalysis | High enantioselectivity (>98% ee). nih.govpreprints.org |

| Reduction | 2-Bromo-1-(3-bromophenyl)ethanone | Sodium Borohydride (NaBH₄) | Mechanochemistry (Ball Milling) | Solvent-free, green chemistry approach. rsc.org |

Ultrasound-Assisted Synthetic Protocols

The application of ultrasound in chemical synthesis, a field known as sonochemistry, offers a potent method for accelerating reactions and improving yields. The primary physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-intensity ultrasound. This collapse generates localized hot spots with transient temperatures of ~5000 K, pressures of ~1000 atm, and heating/cooling rates exceeding 10¹⁰ K/s. These extreme conditions create a unique environment for chemical reactivity, often leading to higher yields in shorter reaction times compared to conventional methods. mdpi.comresearchgate.netrasayanjournal.co.in

For the synthesis of this compound, the most direct route involves the bromohydrin formation from 3-bromostyrene (B1266119). This reaction is typically performed by treating the alkene with a bromine source, such as N-bromosuccinimide (NBS), in a nucleophilic solvent like water, often mixed with a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) to ensure solubility. ma.edubyjus.comlibretexts.org The mechanism proceeds through a cyclic bromonium ion intermediate, which is then attacked by water at the more substituted carbon, followed by deprotonation to yield the bromohydrin. masterorganicchemistry.comyoutube.com

Ultrasound irradiation can significantly enhance this process. The intense mixing and mass transfer caused by cavitation can break down reagent agglomerates and increase the effective surface area of reactants, accelerating the reaction rate. rasayanjournal.co.innih.gov While specific studies on the ultrasound-assisted synthesis of this compound are not prevalent in the literature, data from analogous sonochemical reactions, such as the epoxidation of styrene (B11656) and bromination of other aromatic compounds, demonstrate the potential for substantial improvements in reaction time and efficiency. researchgate.netnih.gov For instance, reactions that may require several hours under silent (non-ultrasound) conditions can often be brought to completion in under an hour with ultrasonic assistance. mdpi.com

A hypothetical comparison based on typical enhancements seen in related preparations is presented below.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of this compound This table is generated based on data from analogous reactions and represents a hypothetical scenario.

| Parameter | Conventional Stirring | Ultrasound-Assisted |

|---|---|---|

| Precursor | 3-bromostyrene | 3-bromostyrene |

| Reagents | NBS, H₂O/DMSO | NBS, H₂O/DMSO |

| Temperature | Room Temperature | Room Temperature |

| Hypothetical Reaction Time | 3 - 5 hours | 30 - 60 minutes |

| Hypothetical Yield | 75% | 90% |

Atom Economy and Reaction Efficiency Assessment

A central goal of green chemistry is to design synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Atom Economy (AE) is a theoretical measure of this efficiency, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants used in the stoichiometric equation.

For the synthesis of this compound from 3-bromostyrene and N-bromosuccinimide (NBS) in water, the balanced chemical equation is:

C₈H₇Br (3-bromostyrene) + C₄H₄BrNO₂ (NBS) + H₂O → C₈H₈Br₂O (this compound) + C₄H₅NO₂ (Succinimide)

The calculation for atom economy is as follows:

Molecular Weight of C₈H₈Br₂O: 279.97 g/mol

Molecular Weight of C₈H₇Br: 183.05 g/mol

Molecular Weight of C₄H₄BrNO₂ (NBS): 177.98 g/mol

Molecular Weight of H₂O: 18.02 g/mol

Atom Economy (%) = [MW of C₈H₈Br₂O] / [MW of C₈H₇Br + MW of C₄H₄BrNO₂ + MW of H₂O] x 100 Atom Economy (%) = [279.97] / [183.05 + 177.98 + 18.02] x 100 ≈ 73.8%

This value indicates that, even under ideal stoichiometric conditions, over 26% of the reactant mass is converted into a byproduct (succinimide).

While atom economy is a useful theoretical metric, other factors provide a more practical assessment of a reaction's efficiency. The Reaction Mass Efficiency (RME) considers the actual masses of reactants, solvent, and reagents used to produce a certain mass of product, while the E-Factor (Environmental Factor) quantifies the amount of waste generated per unit of product (E-Factor = Total Waste [kg] / Product [kg]).

Ultrasound-assisted protocols can positively influence these practical efficiency metrics. Although sonication does not alter the underlying stoichiometry and therefore cannot change the theoretical atom economy, it can lead to:

Higher Yields: By promoting more efficient reactions, ultrasound can increase the actual yield of the product, which directly improves the RME and lowers the E-Factor. mdpi.com

Reduced Reaction Times: Shorter reaction cycles decrease energy consumption, contributing to a more sustainable process. nih.gov

Milder Conditions: The ability to run reactions at lower temperatures can prevent byproduct formation from side reactions, further increasing purity and yield.

The following table provides a comparative assessment of the reaction efficiency metrics for the synthesis, highlighting the potential improvements offered by sonochemical methods.

Table 2: Reaction Efficiency Metrics for the Synthesis of this compound Metrics are calculated based on a hypothetical 10 mmol scale synthesis and the yields from Table 1.

| Metric | Conventional Stirring | Ultrasound-Assisted |

|---|---|---|

| Theoretical Atom Economy | 73.8% | 73.8% |

| Hypothetical Yield | 75% | 90% |

| Mass of Product (g) | 2.10 g | 2.52 g |

| Mass of Byproduct (g) | 0.99 g | 0.99 g |

| Calculated E-Factor | ~0.47 | ~0.39 |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 1 3 Bromophenyl Ethanol

Nucleophilic Substitution Reactions of the Aliphatic Bromine Moiety

The primary bromine atom attached to the ethyl chain of 2-Bromo-1-(3-bromophenyl)ethanol is susceptible to nucleophilic attack, a reaction that can proceed through both intramolecular and intermolecular pathways. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of a variety of functional groups.

Intramolecular Cyclization Pathways

In the presence of a base, this compound can undergo an intramolecular nucleophilic substitution reaction to form an epoxide. This process, a variation of the Williamson ether synthesis, involves the deprotonation of the hydroxyl group to form an alkoxide. The resulting nucleophilic oxygen then attacks the adjacent carbon bearing the bromine atom, displacing the bromide ion and forming a three-membered ring.

This reaction proceeds via an SN2 mechanism, where the alkoxide attacks the carbon from the backside relative to the leaving bromide group. youtube.com The stereochemistry of the starting material influences the stereochemistry of the resulting epoxide. For instance, the cyclization of a specific enantiomer of the starting alcohol will lead to the formation of a specific enantiomer of the corresponding epoxide. chemicalforums.com

Table 1: Intramolecular Cyclization of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Base (e.g., NaOH) | 2-(3-Bromophenyl)oxirane | Intramolecular SN2 |

Intermolecular Substitution Processes

The aliphatic bromine atom can also be displaced by external nucleophiles in intermolecular substitution reactions. These reactions typically follow an SN2 pathway, where the rate is dependent on the concentration of both the substrate and the nucleophile. A variety of nucleophiles can be employed, leading to a diverse array of products.

For example, reaction with amines, such as secondary amines, can lead to the formation of the corresponding amino-alcohols. gla.ac.uk Similarly, treatment with alkoxides results in the formation of ethers. The efficiency of these reactions is influenced by the strength of the nucleophile and the reaction conditions. Stronger nucleophiles will generally lead to faster reaction rates.

Table 2: Intermolecular Substitution Reactions of this compound

| Nucleophile | Product | Reaction Conditions |

| Secondary Amine (e.g., R₂NH) | 2-(Dialkylamino)-1-(3-bromophenyl)ethanol | Mild conditions, often in a suitable solvent |

| Alkoxide (e.g., RO⁻) | 1-(3-Bromophenyl)-2-alkoxyethanol | Williamson ether synthesis conditions |

| Cyanide (e.g., KCN) | 3-(3-Bromophenyl)-3-hydroxypropanenitrile | Ethanolic solution, heated under reflux |

Reactivity of the Hydroxyl Functional Group

The secondary hydroxyl group in this compound is a versatile functional handle that can undergo oxidation to form a carbonyl compound or be derivatized to form ethers and esters.

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol functionality can be oxidized to the corresponding ketone, 2-bromo-1-(3-bromophenyl)ethanone. Several oxidizing agents can accomplish this transformation. Pyridinium chlorochromate (PCC) is a mild reagent that is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. chadsprep.comlibretexts.org Another common reagent is manganese dioxide (MnO₂), which is particularly effective for the oxidation of benzylic and allylic alcohols. acsgcipr.org The reaction with MnO₂ is often carried out in a non-polar solvent like dichloromethane. rsc.org

Table 3: Oxidation of this compound

| Oxidizing Agent | Product | Typical Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | 2-Bromo-1-(3-bromophenyl)ethanone | Dichloromethane, room temperature |

| Manganese Dioxide (MnO₂) | 2-Bromo-1-(3-bromophenyl)ethanone | Dichloromethane, reflux |

| Chromic Acid (H₂CrO₄) | 2-Bromo-1-(3-bromophenyl)ethanone | Acetone, room temperature |

Derivatization to Ethers and Esters

The hydroxyl group can be readily converted into an ether or an ester functional group.

Etherification: The Williamson ether synthesis provides a classic method for preparing ethers. masterorganicchemistry.combyjus.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. organic-synthesis.com This alkoxide then acts as a nucleophile, reacting with an alkyl halide to form the ether. For the synthesis of ethers from this compound, it is generally more favorable to first form the alkoxide of this alcohol and then react it with a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.com

Esterification: Esters can be synthesized by reacting the alcohol with an acyl chloride or a carboxylic anhydride. sparkl.mesavemyexams.com The reaction with an acyl chloride is typically rapid and exothermic, often performed in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. libretexts.orgchemguide.co.uk This reaction proceeds through a nucleophilic acyl substitution mechanism.

Table 4: Derivatization of the Hydroxyl Group

| Reagent | Product Type | General Reaction |

| Alkyl Halide (R'-X) + Base | Ether | Williamson Ether Synthesis |

| Acyl Chloride (R'-COCl) | Ester | Nucleophilic Acyl Substitution |

| Carboxylic Anhydride ((R'-CO)₂O) | Ester | Nucleophilic Acyl Substitution |

Aromatic Substitution Reactions on the Bromophenyl Moiety

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the two existing substituents: the bromine atom and the 2-bromoethanol (B42945) group.

Both the bromine atom and the alkyl group (the 2-bromoethanol side chain) are considered ortho-, para-directing groups. organicchemistrytutor.commasterorganicchemistry.com However, halogens are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene, while alkyl groups are weakly activating. libretexts.org The bromine atom at the meta position relative to the side chain will influence the regioselectivity of further substitution.

Considering the directing effects, electrophilic attack is most likely to occur at the positions ortho and para to the 2-bromoethanol group and ortho and para to the bromine atom. The positions most activated will be those that are ortho or para to the weakly activating alkyl group. Therefore, substitution is expected to occur primarily at the positions ortho and para to the 2-bromoethanol substituent, which are C4, C6, and C2 relative to the side chain. The bromine atom will further influence the distribution of isomers. For instance, in a bromination reaction, the incoming bromine atom would likely add to one of these activated positions. libretexts.org

Table 5: Predicted Major Products of Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product(s) |

| Br₂ / FeBr₃ | 1,x-Dibromo-y-(2-bromo-1-ethanol)benzene |

| HNO₃ / H₂SO₄ | 1-Bromo-x-nitro-y-(2-bromo-1-ethanol)benzene |

Investigations into Reaction Mechanisms and Transition States

The reactivity of this compound is largely dictated by the presence of the hydroxyl and bromo substituents on the two-carbon chain. These groups can participate in a variety of reactions, including nucleophilic substitution and elimination. Understanding the mechanisms of these transformations requires a detailed look at their kinetics and the nature of their rate-determining steps.

While specific kinetic data for transformations of this compound are not extensively documented in publicly available literature, we can infer its likely kinetic behavior from studies of analogous halohydrins. The key transformations this molecule would likely undergo are intramolecular cyclization to form an epoxide and substitution or elimination reactions with external nucleophiles.

One of the most characteristic reactions of β-halohydrins is their conversion to epoxides under basic conditions. This is an intramolecular Williamson ether synthesis. The rate of this reaction is dependent on the concentration of both the halohydrin and the base, suggesting a second-order kinetic profile.

The reaction rate can be expressed as: Rate = k[this compound][Base]

The rate constant, k, would be influenced by several factors including the strength of the base, the solvent, and the temperature. For a series of substituted bromohydrins, the electronic effects of the substituents on the phenyl ring would also play a crucial role. The bromine atom at the 3-position of the phenyl ring is an electron-withdrawing group, which would influence the acidity of the hydroxyl proton and the electrophilicity of the carbon bearing the other bromine atom.

Table 1: Hypothetical Kinetic Data for the Epoxidation of this compound

| Experiment | [this compound] (M) | [NaOH] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This is a hypothetical data table to illustrate the expected kinetic behavior.

Deprotonation: The base removes the proton from the hydroxyl group to form an alkoxide. This is typically a fast acid-base reaction.

Intramolecular Nucleophilic Substitution (SN2): The newly formed alkoxide attacks the adjacent carbon atom bearing the bromine atom, displacing the bromide ion to form the epoxide ring.

For intermolecular reactions, such as substitution by an external nucleophile, the mechanism could be either SN1 or SN2. An SN2 mechanism would involve a single rate-determining step where the nucleophile attacks the carbon bearing the bromine, leading to inversion of stereochemistry. The rate would be dependent on both the halohydrin and the nucleophile. An SN1 mechanism would involve the formation of a carbocation intermediate in the rate-determining step, followed by rapid attack of the nucleophile. The rate of an SN1 reaction would primarily depend on the concentration of the halohydrin. Given that this is a secondary halide, both pathways are possible, and the predominant mechanism would depend on the reaction conditions, such as the nature of the nucleophile and the polarity of the solvent.

Non-Covalent Interactions Involving Bromine and Hydroxyl Groups

The bromine atoms and the hydroxyl group in this compound are not just passive participants in chemical reactions; they are also key players in a network of non-covalent interactions that dictate the molecule's preferred shape (conformation) and how it interacts with other molecules.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The bromine atoms in this compound, particularly the one on the phenyl ring, can participate in halogen bonding. The electron density on the halogen atom is not uniformly distributed; there is a region of positive electrostatic potential on the outermost portion of the halogen atom, along the axis of the C-Br bond, known as a σ-hole. This positive region can interact favorably with electron-rich atoms like oxygen, nitrogen, or even another halogen.

In a crystalline state or in solution with suitable partners, the bromine atoms of this compound could form halogen bonds that influence molecular packing and recognition. For instance, the bromine on the phenyl ring could form a halogen bond with the oxygen of the hydroxyl group of a neighboring molecule, or with a solvent molecule. The strength of these interactions would depend on the nature of the halogen bond acceptor and the local molecular environment.

Hydrogen bonding is a critical non-covalent interaction for this compound. The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its lone pairs of electrons).

Intramolecular Hydrogen Bonding: A key feature of β-halohydrins is the potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent bromine atom. This interaction can significantly influence the conformational stability of the molecule. Theoretical studies on simpler halohydrins have shown that conformers where the hydroxyl hydrogen is in proximity to the halogen are often lower in energy. yu.edu.jo This is due to a stabilizing interaction between the partially positive hydrogen and the partially negative bromine.

The molecule can exist in several staggered conformations due to rotation around the C-C bond. The relative stability of these conformers is determined by a balance of steric hindrance and stabilizing non-covalent interactions.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (HO-C-C-Br) | Key Interaction | Relative Energy (kJ/mol) |

| Gauche | ~60° | Intramolecular H-bond | 0 (most stable) |

| Anti | 180° | Steric repulsion | + 5-10 |

| Eclipsed | 0° | Torsional strain | + 15-20 (transition state) |

This is a hypothetical data table based on general principles of conformational analysis for halohydrins.

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), intermolecular hydrogen bonding will be a dominant force. The hydroxyl group of one molecule can form a hydrogen bond with the hydroxyl group of another molecule, leading to the formation of dimers, chains, or more complex networks. These interactions are crucial in determining the bulk properties of the substance, such as its boiling point and solubility. The bromine atoms can also act as weak hydrogen bond acceptors.

The interplay between intramolecular and intermolecular hydrogen bonding, along with potential halogen bonding, creates a complex energetic landscape that governs the structure and reactivity of this compound.

Spectroscopic Characterization Methodologies for 2 Bromo 1 3 Bromophenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 2-Bromo-1-(3-bromophenyl)ethanol. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon skeletons can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons adjacent to the bromine atom, and the hydroxyl proton itself.

The four protons on the 3-bromophenyl ring are chemically non-equivalent and are expected to produce a complex pattern of signals in the aromatic region (typically δ 7.2-7.8 ppm). The methine proton (CHOH) would appear as a multiplet, likely a doublet of doublets, due to coupling with the two diastereotopic protons of the adjacent bromomethyl group. The two methylene protons (CH₂Br) are also diastereotopic and would likely present as two separate doublet of doublets, each coupling with the methine proton and with each other (geminal coupling). The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| Aromatic CH | 7.2 - 7.8 | Multiplet (m) | - | 4H |

| -CH(OH)- | ~4.9 - 5.1 | Doublet of Doublets (dd) | ~3-9 | 1H |

| -CH₂Br | ~3.6 - 3.8 | Doublet of Doublets (dd) | ~3-11 | 2H |

| -OH | Variable | Broad Singlet (br s) | - | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in the molecule. For this compound, a total of eight distinct signals are expected, corresponding to the eight carbon atoms in its structure.

The six carbons of the aromatic ring will resonate in the typical downfield region for sp² carbons (δ 120-145 ppm). The carbon atom directly bonded to the bromine (C-Br) is expected around δ 122 ppm, while the ipso-carbon attached to the ethanol (B145695) side chain would appear further downfield, around δ 143 ppm. The carbon atom of the methine group (-CHOH) is expected in the range of δ 70-75 ppm. The methylene carbon attached to the bromine (-CH₂Br) will be the most upfield of the sp³ carbons, resonating around δ 35-40 ppm. chemicalbook.comresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | ~122.8 |

| Aromatic CH | ~125.5 - 131.5 |

| Aromatic C-C(OH) | ~143.5 |

| -CH(OH)- | ~73.0 |

| -CH₂Br | ~38.5 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the molecule's connectivity. rsc.orgnih.gov

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling relationships. nih.gov For this compound, a COSY spectrum would show a cross-peak between the methine proton of the ethanol chain and the adjacent methylene protons, confirming their connectivity. It would also reveal the coupling network among the four protons on the aromatic ring, helping to assign their specific positions. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov This allows for the direct assignment of each protonated carbon signal. For instance, the signal for the methine proton would show a correlation to the methine carbon signal, and the methylene proton signals would correlate to the methylene carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (typically 2- and 3-bond) couplings between protons and carbons. rsc.orgnih.gov HMBC is instrumental in piecing together the molecular fragments. Key correlations would include:

A 3-bond correlation from the methylene protons (-CH₂Br) to the ipso-carbon of the aromatic ring.

2- and 3-bond correlations from the methine proton (-CHOH) to the adjacent aromatic carbons.

Correlations from the aromatic protons to neighboring aromatic carbons, confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, the key functional groups are the hydroxyl group (-OH), the aromatic ring, and the carbon-bromine (C-Br) bond. The spectrum for the precursor ketone, 2-bromo-1-(3-bromophenyl)ethanone, shows a strong carbonyl (C=O) absorption around 1688 cm⁻¹, which would be absent in the final alcohol product and replaced by O-H and C-O stretching bands.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| ~3400 | O-H stretch | Broad and strong, characteristic of an alcohol |

| 3100-3000 | Aromatic C-H stretch | Medium to weak |

| 2960-2850 | Aliphatic C-H stretch | Medium |

| 1600, 1570, 1470 | Aromatic C=C stretch | Multiple medium to strong bands |

| ~1050 | C-O stretch | Strong, characteristic of a secondary alcohol |

| ~680, ~780 | C-H out-of-plane bending | Strong, indicative of meta-substitution on the benzene (B151609) ring |

| 650-550 | C-Br stretch | Medium to strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information on molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavy atoms often produce strong signals in Raman spectra.

For this compound, the Raman spectrum would be expected to show prominent peaks for the symmetric aromatic ring "breathing" modes and the C-Br stretching vibration. The C-Br stretch, in particular, often gives a more intense and readily identifiable peak in the Raman spectrum compared to the IR spectrum. The O-H stretch is typically weak in Raman spectra.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Description |

| 3100-3000 | Aromatic C-H stretch | Strong |

| ~1600 | Aromatic C=C stretch | Strong |

| ~1000 | Aromatic ring breathing mode | Very strong, characteristic of benzene derivatives |

| 650-550 | C-Br stretch | Strong and distinct |

Correlation of Experimental and Calculated Vibrational Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and fingerprinting the molecular structure of this compound. The correlation between experimentally obtained spectra and theoretically calculated vibrational frequencies provides a high degree of confidence in spectral assignments.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the vibrational frequencies of the molecule. These calculations are typically performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. The calculated frequencies are then scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model.

The experimental FT-IR spectrum of a closely related compound, 1-(4-bromophenyl)ethanol, exhibits characteristic absorptions for the O-H stretch (a broad band around 3350 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and the C-O stretch (around 1070 cm⁻¹). chemicalbook.com Similarly, the IR and Raman spectra of 2-(2-bromophenyl)ethan-1-ol show these characteristic peaks. nih.gov For this compound, the experimental FT-IR spectrum is expected to show similar features. The presence of the bromine atoms is more subtly observed in the fingerprint region (below 1500 cm⁻¹), where C-Br stretching and bending vibrations occur.

By comparing the experimental vibrational frequencies with the scaled calculated frequencies, a detailed assignment of the observed bands can be achieved. This correlation allows for the confirmation of the molecular structure and provides a deeper understanding of the vibrational modes of this compound.

Table 1: Expected Experimental and Calculated Vibrational Frequencies for this compound

| Functional Group | Expected Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT, Scaled) (cm⁻¹) | Vibrational Mode |

| O-H | ~3400 (broad) | ~3450 | Stretching |

| Aromatic C-H | 3100-3000 | 3080-3020 | Stretching |

| Aliphatic C-H | 2950-2850 | 2930-2880 | Stretching |

| C-O | ~1070 | ~1085 | Stretching |

| C-Br | 700-500 | 680-550 | Stretching |

Note: The calculated frequencies are hypothetical and based on typical values for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₈Br₂O), the presence of two bromine atoms with their characteristic isotopic distribution (⁷⁹Br and ⁸¹Br) results in a distinctive isotopic pattern for the molecular ion peak.

The theoretical monoisotopic mass of C₈H₈⁷⁹Br₂O is approximately 277.8768 Da. HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm), thus confirming the elemental composition. For instance, the HRMS data for the related precursor, 2-bromo-1-(3-bromophenyl)ethanone, shows a calculated value of 277.943 m/z for C₈H₆Br₂O, which aligns with experimental findings. matrix-fine-chemicals.com

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (Theoretical) | Relative Abundance (%) |

| [C₈H₈⁷⁹Br₂O]⁺ | 277.8768 | 100.0 |

| [C₈H₈⁷⁹Br⁸¹BrO]⁺ | 279.8748 | 97.7 |

| [C₈H₈⁸¹Br₂O]⁺ | 281.8727 | 24.2 |

Electron ionization mass spectrometry (EI-MS) induces fragmentation of the molecular ion, providing a unique fingerprint that aids in structural elucidation. The fragmentation of this compound is expected to follow characteristic pathways for alcohols and bromoalkanes. libretexts.orgdocbrown.info

Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the formation of a stable benzylic cation.

Loss of H₂O: Dehydration is a common fragmentation pathway for alcohols, resulting in a peak at M-18. libretexts.org

Loss of a bromine radical: Cleavage of the C-Br bond.

Formation of the bromotropylium ion: Rearrangement and fragmentation of the aromatic ring.

The mass spectrum of the precursor ketone, 2-bromo-1-(3-bromophenyl)ethanone, shows significant peaks that can be compared to the expected fragments of the alcohol. nist.gov

Table 3: Plausible Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 278/280/282 | [C₈H₈Br₂O]⁺ | Molecular Ion |

| 260/262/264 | [C₈H₆Br₂]⁺ | Loss of H₂O |

| 199/201 | [C₈H₈BrO]⁺ | Loss of a Br radical |

| 183/185 | [C₇H₆Br]⁺ | Bromotropylium ion |

| 171/173 | [C₇H₄Br]⁺ | Further fragmentation |

| 107 | [C₇H₆OH]⁺ | Alpha-cleavage and loss of CH₂Br |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Advanced Spectroscopic Techniques for Isomeric Differentiation

The presence of a chiral center in this compound necessitates the use of specialized techniques to differentiate between its enantiomers.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for the separation of the (R)- and (S)-enantiomers of this compound. The choice of the CSP is critical and is typically based on the functional groups present in the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving chiral alcohols.

The separation is achieved due to the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to different retention times. Coupling the chiral HPLC system with a spectroscopic detector, such as a UV-Vis or a circular dichroism (CD) detector, allows for the quantification and identification of each enantiomer. A CD detector is particularly powerful as it can distinguish between enantiomers based on their differential absorption of left- and right-circularly polarized light.

While a specific method for this compound is not widely published, methods for analogous chiral alcohols, such as (S)-1-(2-bromophenyl)ethanol, are available and serve as a starting point for method development. bldpharm.com

Table 4: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or CD detector |

| Temperature | 25 °C |

Note: These are example conditions and would require optimization for the specific compound.

Computational and Theoretical Investigations of 2 Bromo 1 3 Bromophenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a powerful lens through which to examine molecular systems at the electronic level. For a molecule like 2-Bromo-1-(3-bromophenyl)ethanol, these calculations can predict a wide array of properties, from its most stable three-dimensional arrangement to its electronic behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT methods are used to determine the ground state properties of this compound by calculating the electron density. From this, various properties such as the total energy, molecular structure, and vibrational frequencies can be derived. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Kohn-Sham equations for the system. researchgate.netresearchgate.net These calculations can predict the relative stabilities of different isomers and conformers of the molecule. researchgate.net

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate determinations of the electronic structure. For this compound, these methods can be employed to obtain precise calculations of electron correlation energies, which are crucial for a detailed understanding of the molecule's behavior and for benchmarking the results obtained from DFT methods.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Molecular geometry optimization and conformational analysis are computational techniques used to find the most stable arrangement of atoms in a molecule.

Computational geometry optimization systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest potential energy. libretexts.org For this compound, this process would yield the equilibrium bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the steric and electronic effects of the bromine and hydroxyl substituents on the phenylethanol backbone.

Due to the absence of specific published data for this compound, the following table presents hypothetical, yet representative, optimized geometric parameters based on known values for similar structures.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | ~1.39 - 1.40 | |

| C-C (aliphatic) | ~1.52 - 1.54 | |

| C-O | ~1.43 | |

| C-Br (aromatic) | ~1.90 | |

| C-Br (aliphatic) | ~1.97 | |

| O-H | ~0.96 | |

| Bond Angles (°) | ||

| C-C-C (aromatic) | ~120 | |

| C-C-O | ~109.5 | |

| C-C-Br | ~109.5 | |

| Dihedral Angles (°) | ||

| H-O-C-C | Variable (defines rotamers) | |

| C(ar)-C(al)-C(al)-Br | Variable (defines rotamers) |

This table is illustrative and presents expected ranges for bond lengths and angles based on general principles of organic chemistry and computational studies of analogous molecules. Actual values would be determined through specific DFT or ab initio calculations.

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. lumenlearning.com These different arrangements are known as conformers or rotational isomers (rotamers). For this compound, rotation around the Cα-Cβ bond and the C-O bond gives rise to various conformers with different energies. libretexts.org

The relative energies of these rotamers can be calculated to determine the most stable conformation. This analysis is critical as the preferred conformation can influence the molecule's physical properties and biological activity. The stability of different conformers is governed by factors such as steric hindrance and intramolecular interactions, like hydrogen bonding between the hydroxyl group and a bromine atom. lumenlearning.comiau.ir

| Rotamer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0 (Reference) |

| Gauche 1 | ~60° | +1.2 |

| Gauche 2 | ~-60° | +1.2 |

This table provides a hypothetical energetic analysis for rotation around a key bond. The actual energy differences would be quantified by computational methods.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals (FMOs) and the electrostatic potential provides deep insights into the chemical nature of this compound.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the bromine-substituted phenyl ring, while the LUMO may be distributed over the ethanolic side chain.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. numberanalytics.comwikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: The values in the table are predictive and based on computational studies of analogous halogenated and substituted phenyl-ethanol compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structures. uni-muenchen.dewisc.edu This method allows for a detailed examination of intramolecular and intermolecular interactions, such as hyperconjugation. youtube.com

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgrsc.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show a region of significant negative potential around the oxygen atom of the hydroxyl group, due to its lone pairs of electrons. This makes the oxygen atom a likely site for protonation and hydrogen bonding interactions. The bromine atoms, despite being electronegative, can exhibit a phenomenon known as a "σ-hole," where a region of positive electrostatic potential exists along the extension of the C-Br bond. researchgate.netdtic.mil This positive region can engage in halogen bonding, a type of non-covalent interaction. The aromatic ring will exhibit a complex potential, with the π-system generally creating a region of negative potential above and below the plane of the ring, influenced by the electron-withdrawing bromine substituent. dtic.mil

Global and Local Reactivity Descriptors

To quantify the reactivity of this compound more precisely, global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are employed. These descriptors provide a more nuanced understanding of the molecule's chemical behavior. nih.gov

Chemical Potential, Hardness, and Electrophilicity Indices

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), provide a general measure of a molecule's reactivity.

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is related to the negative of the electronegativity.

Chemical Hardness (η) : This is a measure of the resistance to a change in the number of electrons. It is related to the HOMO-LUMO gap. A larger hardness value suggests greater stability.

Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons.

For this compound, the presence of electronegative bromine atoms is expected to result in a more negative chemical potential and a higher electrophilicity index compared to unsubstituted phenylethanol.

| Descriptor | Predicted Value Range |

|---|---|

| Chemical Potential (μ) (eV) | -4.0 to -3.0 |

| Chemical Hardness (η) (eV) | 2.0 to 2.5 |

| Global Electrophilicity Index (ω) (eV) | 2.4 to 3.6 |

Note: The values in the table are predictive and based on computational studies of analogous compounds.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule. wikipedia.orgscm.com The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com

f(r) : For nucleophilic attack, this function highlights the sites that are most likely to accept an electron.

f(r) : For electrophilic attack, this function points to the sites that are most likely to donate an electron.

Spectroscopic Parameter Prediction and Validation

Computational methods are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govmdpi.com By calculating these properties and comparing them with experimental data, the accuracy of the computational model can be validated.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various bonds. For instance, the characteristic C-Br stretching frequencies are expected to appear in the lower wavenumber region of the IR spectrum. spectroscopyonline.com Similarly, the chemical shifts of the hydrogen and carbon atoms in the NMR spectra can be calculated, aiding in the structural elucidation of the molecule. The predicted UV-Vis spectrum would provide information about the electronic transitions, which are related to the HOMO-LUMO energy gap.

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

The prediction of NMR chemical shifts through computational means has become a cornerstone of structural elucidation in organic chemistry. The Gauge-Including Atomic Orbital (GIAO) method stands out as one of the most robust and widely used approaches for this purpose. This method, typically employed in conjunction with Density Functional Theory (DFT), allows for the calculation of isotropic magnetic shielding tensors, which can then be converted into chemical shifts.

The process begins with the in silico construction of the this compound molecule. A crucial first step is geometry optimization, where the molecule's lowest energy conformation is determined using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This ensures that the subsequent calculations are performed on the most stable structure of the molecule.

Once the geometry is optimized, the GIAO calculation is performed at the same or a higher level of theory. This calculation determines the absolute magnetic shielding (σ) for each nucleus (¹H and ¹³C) in the molecule. To obtain the chemical shifts (δ), which are the values observed in an NMR experiment, the calculated shielding values are referenced against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is then calculated using the formula: δ = σ_ref - σ_calc.

For this compound, this method can predict the chemical shifts for each of its distinct protons and carbon atoms. The presence of two bromine atoms and a hydroxyl group introduces significant electronic effects that influence the magnetic environment of the nearby nuclei. The electronegativity of these substituents and their spatial arrangement are key factors that the GIAO method accounts for in its calculations.

Due to the absence of specific published computational studies on this compound, the following tables present illustrative ¹H and ¹³C NMR chemical shifts. These have been estimated based on the known values for the parent compound, 1-(3-bromophenyl)ethanol, and the anticipated substituent effects of the additional bromine atom on the ethanol (B145695) side chain.

Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (on OH) | 2.5 - 4.5 | Broad Singlet |

| H (on Cα) | ~5.0 | Triplet |

| H (on Cβ) | ~3.8 | Doublet |

| H (Aromatic) | 7.2 - 7.6 | Multiplet |

Note: The data in this table is illustrative and intended to represent the expected values from a GIAO calculation.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

| Cα (CH-OH) | ~75 |

| Cβ (CH₂-Br) | ~40 |

| C1' (Aromatic, C-CH) | ~145 |

| C2' (Aromatic) | ~125 |

| C3' (Aromatic, C-Br) | ~122 |

| C4' (Aromatic) | ~130 |

| C5' (Aromatic) | ~129 |

| C6' (Aromatic) | ~127 |

Note: The data in this table is illustrative and intended to represent the expected values from a GIAO calculation.

Theoretical Vibrational Frequencies and Intensities

Theoretical vibrational analysis is a powerful tool for interpreting infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental

Stereochemical Aspects and Chirality of 2 Bromo 1 3 Bromophenyl Ethanol

Enantiomeric Forms and R/S Configuration Assignment

Due to its single chiral center, 2-Bromo-1-(3-bromophenyl)ethanol exists as a pair of enantiomers. These are stereoisomers that are mirror images of each other. The two enantiomeric forms are designated as (R)-2-Bromo-1-(3-bromophenyl)ethanol and (S)-2-Bromo-1-(3-bromophenyl)ethanol.

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org This systematic method involves two main steps:

Assigning Priorities: The four groups attached to the chiral carbon are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority. If there is a tie, the process continues outward to the next atoms in the substituent chains until a point of difference is found. libretexts.org

Determining Configuration: The molecule is oriented so that the lowest-priority group (priority 4) points away from the viewer. The direction from the highest-priority group (1) to the second-highest (2) and then to the third-highest (3) is observed. If this direction is clockwise, the configuration is assigned as 'R' (from the Latin rectus for right). If the direction is counter-clockwise, it is assigned as 'S' (from the Latin sinister for left). libretexts.org

For this compound, the priorities of the substituents on the chiral carbon are as follows:

-OH (Oxygen, atomic number 8)

-C₆H₄Br (Carbon of the phenyl ring)

-CH₂Br (Carbon of the bromomethyl group)

-H (Hydrogen, atomic number 1)

The distinction between the 3-bromophenyl and bromomethyl groups is determined by the atoms attached to the respective carbons. The carbon of the phenyl ring is bonded to other carbons, while the carbon of the bromomethyl group is bonded to a bromine and two hydrogens.

Below are the details for the known (S)-enantiomer.

| Property | Value |

| Chemical Name | (S)-2-bromo-1-(3-bromophenyl)ethanol lookchem.com |

| CAS Number | 1098108-56-5 lookchem.com |

| Molecular Formula | C₈H₈Br₂O lookchem.com |

| Molecular Weight | 279.959 g/mol lookchem.com |

| Synonyms | (1S)-2-bromo-1-(3-bromophenyl)ethanol scbt.com |

Diastereomeric Purity Assessment in Related Synthetic Steps

When a chiral molecule like this compound is used in a synthesis that introduces a second, distinct chiral center, the resulting products are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. For instance, in the synthesis of vicinal amino alcohol derivatives, which are valuable in pharmaceutical applications, controlling the stereochemistry is crucial. d-nb.info

The assessment of diastereomeric purity, often expressed as a diastereomeric ratio (d.r.), is a critical step in such syntheses. The most common analytical techniques for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is frequently used to determine the ratio of diastereomers in a mixture. The different spatial arrangements of atoms in diastereomers lead to distinct chemical shifts for their respective protons, allowing for quantification by integrating the signals. d-nb.info

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify diastereomers. By using a chiral stationary phase (CSP), the diastereomers interact differently with the column, resulting in different retention times and allowing for their separation and quantification. d-nb.info

For example, in the synthesis of compounds with two adjacent chiral centers, such as 2-bromo-3-chlorobutane, four possible stereoisomers can exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) forms are enantiomers, while the (2R,3S) and (2S,3R) forms are another enantiomeric pair. The relationship between a member of the first pair and a member of the second pair is diastereomeric. ucsb.edu

Asymmetric Induction in Synthesis of Chiral Derivatives

Asymmetric induction, or stereocontrol, is a fundamental principle in modern organic synthesis. It describes the preferential formation of one enantiomer or diastereomer over another during a chemical reaction. When a chiral molecule like (R)- or (S)-2-Bromo-1-(3-bromophenyl)ethanol is used as a starting material or intermediate, its inherent chirality can influence the stereochemical outcome of a subsequent reaction, leading to the formation of a specific stereoisomer of the product.

This principle is vital in the synthesis of enantiomerically pure compounds, which is a major focus in the pharmaceutical industry. d-nb.info Chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a substrate, can direct the stereochemistry of a reaction before being removed. 1,2-amino alcohols and their derivatives are a well-known class of compounds that serve as effective chiral auxiliaries in various asymmetric syntheses. nih.gov

The synthesis of complex chiral molecules often relies on catalytic asymmetric methods. For example, the enantioselective reduction of a prochiral ketone, such as 2-bromo-3'-bromoacetophenone, using a chiral catalyst can yield an enantiomerically enriched product like this compound. biosynth.comresearchgate.net The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Methodologies for Chiral Resolution and Enantiomeric Enrichment

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual, enantiomerically pure components. Several methodologies are employed for this purpose, each with its own advantages.

| Method | Description | Key Features |

| Preferential Crystallization | This method relies on the spontaneous separation of enantiomers into distinct crystals from a supersaturated solution of the racemate. mdpi.com | Only applicable to racemic mixtures that form conglomerates (a physical mixture of enantiomeric crystals), which is relatively rare (5-10% of all racemates). mdpi.com |

| Diastereomeric Salt Formation | The racemic mixture is reacted with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The resolving agent is then chemically removed to yield the pure enantiomers. mdpi.com | A widely applicable and established method for resolving acidic or basic compounds. |

| Chiral Chromatography | This technique uses a chiral stationary phase (CSP) to separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. High-Performance Liquid Chromatography (HPLC) is the most common format. mdpi.commdpi.com | Highly effective for both analytical and preparative-scale separations, offering high purity. The choice of CSP and mobile phase is crucial for successful resolution. mdpi.commdpi.com |

| Kinetic Resolution | In this method, the enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. The reaction is stopped before completion, resulting in a mixture of the unreacted, enriched enantiomer and the product formed from the more reactive enantiomer. nih.gov | Can provide access to both the unreacted starting material and the product in enantiomerically enriched form. |

The resolution of propranolol, a related beta-blocker, and its nitro derivatives has been successfully achieved using preparative chiral HPLC, demonstrating the effectiveness of chromatographic methods for obtaining pure enantiomers of such structures. mdpi.com

Future Research Directions for 2 Bromo 1 3 Bromophenyl Ethanol

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of vicinal halohydrins, such as 2-Bromo-1-(3-bromophenyl)ethanol, is a cornerstone of organic chemistry. rsc.org Future research is increasingly focused on the development of highly efficient and selective catalytic systems.